molecular formula C21H27N7O3 B2715602 [4-[6-(4-Ethylpiperazin-1-yl)pyridazin-3-yl]piperazin-1-yl]-(3-nitrophenyl)methanone CAS No. 898453-78-6

[4-[6-(4-Ethylpiperazin-1-yl)pyridazin-3-yl]piperazin-1-yl]-(3-nitrophenyl)methanone

Cat. No. B2715602
M. Wt: 425.493
InChI Key: JQTXGBXMOFHMSJ-UHFFFAOYSA-N
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Description

“[4-[6-(4-Ethylpiperazin-1-yl)pyridazin-3-yl]piperazin-1-yl]-(3-nitrophenyl)methanone” is a chemical compound with the molecular formula C21H27N7O3 and a molecular weight of 425.493. It has been used in research for its potential anti-tubercular activity .


Synthesis Analysis

The compound is part of a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives that were designed and synthesized for their anti-tubercular activity . The exact synthesis process of this specific compound is not detailed in the available resources.

Scientific Research Applications

Antimicrobial and Enzyme Inhibitory Activities

Research has demonstrated that derivatives of pyridazinone, structurally related to the queried compound, show significant activity as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes involved in neurotransmitter breakdown. These compounds also exhibit antimicrobial activities, particularly against fungal infections, though their antibacterial effects are less pronounced (Ozçelik, Gokçe, Orhan, Kaynak, & Şahin, 2010).

Herbicide Mechanisms

In the context of agricultural sciences, pyridazinone derivatives have been studied for their action as herbicides. They inhibit photosynthesis and the Hill reaction in plants, contributing to their phytotoxic effects. This inhibition is crucial for understanding their potential environmental impacts and for developing new, more effective herbicides (Hilton, Scharen, St. John, Moreland, & Norris, 1969).

Antinociceptive Properties

Compounds with a pyridazinone core have been synthesized and evaluated for their antinociceptive activities, showing promise as analgesic agents. This research suggests that modifying the pyridazinone structure could yield new pain-relief medications with specific efficacy and safety profiles (Gokçe, Doğruer, & Şahin, 2001).

Tubulin Polymerization Inhibition

Some derivatives of the phenylpiperazine class, structurally related to the queried compound, have shown to be potent inhibitors of tubulin polymerization. These compounds are promising candidates for anticancer drug development, as they effectively inhibit tumor cell growth and induce cell cycle arrest, acting at the colchicine binding site on β-tubulin (Prinz et al., 2017).

Analgesic and Anti-inflammatory Activity

Ethyl (6-Substituted-3(2H)-pyridazinone-2-yl)acetate derivatives carrying the arylpiperazinyl structure have shown significant in vivo analgesic and anti-inflammatory activities. These compounds present a promising route for developing new medications that manage pain and inflammation without the gastrointestinal side effects associated with traditional NSAIDs (Duendar, Goekce, Kuepeli, & Şahin, 2007).

properties

IUPAC Name

[4-[6-(4-ethylpiperazin-1-yl)pyridazin-3-yl]piperazin-1-yl]-(3-nitrophenyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N7O3/c1-2-24-8-10-25(11-9-24)19-6-7-20(23-22-19)26-12-14-27(15-13-26)21(29)17-4-3-5-18(16-17)28(30)31/h3-7,16H,2,8-15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQTXGBXMOFHMSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N7O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-[6-(4-Ethylpiperazin-1-yl)pyridazin-3-yl]piperazin-1-yl]-(3-nitrophenyl)methanone

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